molecular formula C13H19Br2ClN2O B1665952 Ambroxol hydrochloride CAS No. 23828-92-4

Ambroxol hydrochloride

Cat. No.: B1665952
CAS No.: 23828-92-4
M. Wt: 414.56 g/mol
InChI Key: BHQINQPCRNWCHB-UHFFFAOYSA-N
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Description

Mucoangin, also known as ambroxol hydrochloride, is a metabolite of bromhexine. It is widely recognized for its mucokinetic (improvement in mucus transport) and secretolytic (liquefies secretions) properties. Mucoangin stimulates the serous cells of the glands of the mucous membrane of bronchi, increasing the content of mucus secretion. This leads to the depolymerization and splitting of mucoproteins and mucopolysaccharide fibers, reducing the viscosity of mucus and facilitating its expectoration .

Mechanism of Action

Target of Action

Ambroxol hydrochloride primarily targets the mucus membranes in the respiratory tract . It acts on these membranes to restore the physiological clearance mechanisms of the respiratory tract, which play an important role in the body’s natural defense mechanisms .

Mode of Action

This compound is a secretolytic agent that works by breaking up phlegm, stimulating mucus production, and stimulating the synthesis and release of surfactant by type II pneumocytes . Surfactants act as an anti-glue factor by reducing the adhesion of mucus to the bronchial wall, improving its transport, and providing protection against infection and irritating agents .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit the Nitric Oxide (NO)-dependent activation of soluble guanylate cyclase . Excessive NO is associated with inflammatory and other disturbances of airways function . By inhibiting the NO-dependent activation of soluble guanylate cyclase, this compound can suppress excessive mucus secretion, thereby lowering the viscosity of the phlegm and improving the mucociliary transport of bronchial secretions .

Pharmacokinetics

This compound exhibits complete and fast absorption after oral administration . The maximum plasma concentration (Cmax) is achieved within 1 to 2 hours . The half-life (t1/2) of this compound is approximately 7 hours . These pharmacokinetic properties contribute to the bioavailability of the drug, allowing it to exert its therapeutic effects effectively .

Result of Action

The primary result of this compound’s action is the clearance of airway secretions. This allows the mucus to be more easily cleared, easing a patient’s breathing . It also provides pain relief in acute sore throat . Furthermore, this compound has anti-inflammatory properties, reducing redness in a sore throat .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the molecule is unstable under an oxygen atmosphere or alkaline environment, which can contribute to the decomposing process and might reduce the safety of this compound . Therefore, the storage and administration conditions of the drug can significantly impact its efficacy and stability .

Biochemical Analysis

Biochemical Properties

Ambroxol Hydrochloride interacts with various enzymes and proteins in the body. It is well absorbed and excreted in the urine about 50% as glucuronides of the unchanged drug . The formation of its metabolite, 3,5-dibromo-2-aminobenzoic acid (DBABA), requires NADPH and the involvement of CYP3A4 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It promotes secretion of surfactant and airway fluid, enhances ciliary movement, and normalizes airway mucosa . It also has been reported to have rhinovirus infection inhibition and perioperative lung protection effects .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and changes in gene expression. Molecular modelling analyses show that this compound and its metabolites have LUMO-HOMO energy differences, indicating their kinetic inertness .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Specific threshold effects, as well as toxic or adverse effects at high doses, have been observed .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP3A4 and cofactors like NADPH .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mucoangin is synthesized through a multi-step process starting from bromhexineThe final product, ambroxol hydrochloride, is obtained through a series of purification steps .

Industrial Production Methods: Industrial production of Mucoangin involves large-scale chemical synthesis under controlled conditions. The process includes the bromination of the precursor compound, followed by amination and subsequent purification to obtain the final product. The production is carried out in compliance with Good Manufacturing Practices (GMP) to ensure the quality and safety of the compound .

Chemical Reactions Analysis

Types of Reactions: Mucoangin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites of ambroxol, which retain the mucolytic properties of the parent compound .

Scientific Research Applications

Mucoangin has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Bromhexine: The parent compound of Mucoangin, also used as a mucolytic agent.

    N-acetylcysteine: Another mucolytic agent used in the treatment of respiratory conditions.

    Carbocisteine: A mucolytic agent that reduces the viscosity of mucus.

Comparison: Mucoangin is unique in its dual action of mucokinetic and secretolytic properties, which makes it highly effective in improving mucus transport and reducing its viscosity. Unlike other mucolytic agents, Mucoangin also exhibits anti-inflammatory and antioxidant properties, making it a versatile compound in the treatment of respiratory diseases .

Properties

IUPAC Name

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Br2N2O.ClH/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;/h5-6,10-11,17-18H,1-4,7,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVKOSLOVOTXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Br2ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045442, DTXSID60936098
Record name Ambroxolhydrochloride
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Record name 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146648-86-3, 23828-92-4, 1384955-66-1, 15942-05-9
Record name Cyclohexanol, 4-[[(2-amino-3,5-dibromophenyl)methyl]amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146648-86-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ambroxol Hydrochloride [JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ambroxol hydrochloride, cis-
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Record name Ambroxol hydrochloride
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Record name Ambroxolhydrochloride
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Record name 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1)
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Record name trans-4-[[(2-amino-3,5-dibromophenyl)methyl]amino]cyclohexan-1-ol hydrochloride
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Record name AMBROXOL HYDROCHLORIDE
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Record name AMBROXOL HYDROCHLORIDE, CIS-
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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